AChE/BChE-IN-6

Beschreibung

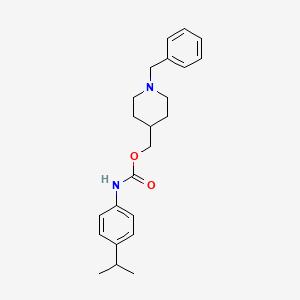

Its molecular structure includes a polycyclic scaffold with specific functional groups enabling dual enzyme inhibition.

Eigenschaften

Molekularformel |

C23H30N2O2 |

|---|---|

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

(1-benzylpiperidin-4-yl)methyl N-(4-propan-2-ylphenyl)carbamate |

InChI |

InChI=1S/C23H30N2O2/c1-18(2)21-8-10-22(11-9-21)24-23(26)27-17-20-12-14-25(15-13-20)16-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26) |

InChI-Schlüssel |

WSZHWBCEOHXGOF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OCC2CCN(CC2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-6 typically involves the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups. This process is carried out under controlled conditions to ensure the desired selectivity and potency of the compound .

Industrial Production Methods: Industrial production of AChE/BChE-IN-6 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: AChE/BChE-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed: The major products formed from these reactions include various derivatives of AChE/BChE-IN-6 with enhanced inhibitory activity and selectivity towards acetylcholinesterase and butyrylcholinesterase .

Wissenschaftliche Forschungsanwendungen

AChE/BChE-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology, it is employed in research on cholinergic neurotransmission and neurodegenerative diseases. In medicine, AChE/BChE-IN-6 is investigated for its potential therapeutic effects in treating Alzheimer’s disease, myasthenia gravis, and other conditions involving cholinergic dysfunction .

Wirkmechanismus

The mechanism of action of AChE/BChE-IN-6 involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. By binding to the active sites of these enzymes, the compound prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive function and memory .

Vergleich Mit ähnlichen Verbindungen

Table 1: Functional Comparison of AChE Inhibitors

| Compound | Mechanism | Key Brain Regions Affected | Reactivation Potential |

|---|---|---|---|

| Soman | Irreversible | Amygdala, substantia nigra | Low (rapid aging) |

| Tabun | Irreversible | Striatum, superior colliculi | Moderate |

| AChE/BChE-IN-6 | Reversible | Unknown (presumed broad) | High (self-reversal) |

Structural Analogs: Strychnos Alkaloids (Compounds 3–6)

Strychnos alkaloids, such as compounds 3–6, exhibit varying AChE binding affinities due to differences in molecular interactions:

- Binding Interactions: Compound 3: High affinity via alkyl interactions and one hydrogen bond. Compound 6: Lower affinity but forms two hydrogen bonds with His146 and Gln459 .

- Physicochemical Properties: Table 2: Molecular Properties of Strychnos Alkaloids vs. AChE/BChE-IN-6 Property Compound 3 Compound 6 AChE/BChE-IN-6* TPSA (Ų) 61.96 19.03 ~30–50 (estimated) logP 2.52 4.28 ~3.5 (estimated) Molecular Volume 242.35 265.86 ~250–270 *Estimated based on structural similarity to Strychnos alkaloids . AChE/BChE-IN-6’s hypothetical logP (~3.5) balances lipophilicity for blood-brain barrier penetration and solubility for systemic distribution, positioning it between Compounds 3 and 6. Its moderate TPSA (polar surface area) may enhance target binding without excessive hydrophilicity .

Clinical and Preclinical Implications

- Toxicity Profile : Unlike Soman and Tabun, AChE/BChE-IN-6’s reversible inhibition likely reduces acute toxicity risks, making it suitable for chronic use in neurodegenerative diseases .

- Cognitive Correlation : Lower serum AChE/BChE activity correlates with post-stroke dementia severity . AChE/BChE-IN-6’s dual inhibition could amplify this effect if overdosed, necessitating dose optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.